

Technical Guide: 4-Hydroxyphenylacetic acid-d6 Certificate of Analysis

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Compound of Interest

Compound Name: 4-Hydroxyphenylacetic acid-d6

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the quality control of **4-Hydroxyphenylacetic acid-d6**. This deuterated internal standard is critical for accurate quantification in mass spectrometry-based studies, particularly in metabolomics and pharmacokinetic research.

Data Presentation

The following tables summarize the key quality control specifications for **4- Hydroxyphenylacetic acid-d6**, compiled from various certificates of analysis.

Table 1: General Properties and Identification

Parameter	Specification	
Product Name	4-Hydroxyphenylacetic acid-d6	
Synonyms	4-Hydroxybenzeneacetic-d6 Acid, (p- Hydroxyphenyl)acetic-d6 Acid	
CAS Number	100287-06-7	
Molecular Formula	C ₈ H ₂ D ₆ O ₃ [1]	
Molecular Weight	158.18 g/mol [1][2]	
Appearance	Off-white to pink solid[1]	



Table 2: Purity and Isotopic Enrichment

Analytical Test	Method	Result
Chemical Purity	HPLC	99.16%[1]
Isotopic Enrichment	Mass Spectrometry / qNMR	99.42%[1]
Structural Confirmation	¹ H NMR	Consistent with structure[1]

Experimental Protocols

Detailed methodologies for the key analytical experiments are outlined below. These protocols are representative of standard practices for the quality control of deuterated analytical standards.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to assess the chemical purity of **4-Hydroxyphenylacetic acid-d6** by separating it from any non-deuterated or other impurities.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: A gradient elution is typically employed for optimal separation of phenolic acids.
 - Solvent A: Water with 0.1% Formic Acid
 - Solvent B: Acetonitrile with 0.1% Formic Acid
- Gradient Program:
 - Start with a low percentage of Solvent B (e.g., 10%)



- Linearly increase to a high percentage of Solvent B (e.g., 90%) over 15-20 minutes.
- Hold for a few minutes before returning to initial conditions for column re-equilibration.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- · Detection Wavelength: 280 nm
- Injection Volume: 10 μL
- Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent, such as methanol or the initial mobile phase composition, to a known concentration.

Data Analysis:

The purity is calculated based on the area percentage of the main peak corresponding to **4-Hydroxyphenylacetic acid-d6** relative to the total area of all observed peaks.

Structural Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy is used to confirm the chemical structure of the molecule. For a deuterated compound like **4-Hydroxyphenylacetic acid-d6**, the absence of signals at the deuterated positions confirms successful labeling.

Instrumentation and Parameters:

- NMR Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- Solvent: A suitable deuterated solvent in which the sample is soluble, such as Dimethyl Sulfoxide-d6 (DMSO-d6) or Methanol-d4.
- Sample Preparation: A small amount of the sample is dissolved in the deuterated solvent.
- Typical Acquisition Parameters:



Pulse Program: Standard single pulse experiment.

Number of Scans: 16-64 scans to achieve adequate signal-to-noise ratio.

Relaxation Delay: 1-5 seconds.

Acquisition Time: 2-4 seconds.

Data Analysis:

The resulting spectrum is analyzed for the presence of expected proton signals and the absence of signals where deuterium atoms are expected. The chemical shifts, splitting patterns, and integration of the remaining proton signals should be consistent with the non-deuterated regions of the 4-Hydroxyphenylacetic acid structure.

Isotopic Enrichment Determination by Mass Spectrometry

Mass spectrometry is a primary technique for determining the isotopic enrichment of the deuterated standard. This is crucial for its use as an internal standard in quantitative analyses.

Instrumentation and Conditions:

 Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurement.

 Ionization Source: Electrospray Ionization (ESI) in negative ion mode is commonly used for acidic compounds.

 Sample Introduction: The sample can be introduced via direct infusion or through a liquid chromatography system (LC-MS).

Mass Spectrometer Parameters:

Capillary Voltage: 2.5-3.5 kV

Source Temperature: 120-150 °C



- Desolvation Gas Flow: 600-800 L/hr
- Collision Energy: Low energy for full scan analysis to observe the molecular ion.

Data Analysis:

The isotopic distribution of the molecular ion peak is analyzed. The relative intensities of the ion corresponding to the fully deuterated molecule (d6) and any ions corresponding to lower deuteration levels (d0 to d5) are used to calculate the isotopic enrichment.

Visualizations

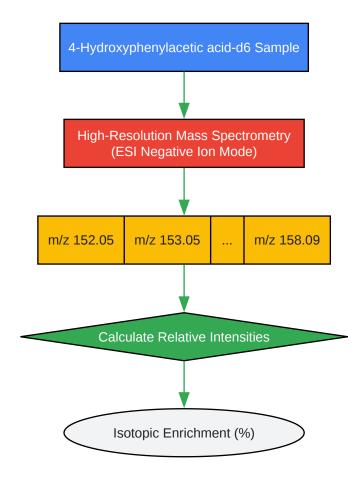
The following diagrams illustrate key workflows and concepts related to the analysis of **4-Hydroxyphenylacetic acid-d6**.



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HPLC Purity Analysis Workflow

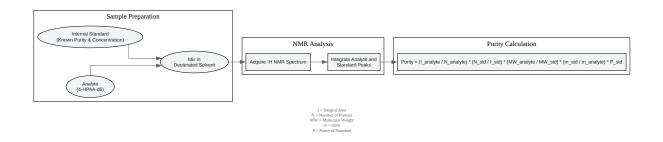




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Isotopic Enrichment Determination via Mass Spectrometry





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References

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